Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl ester group and a hydroxypropyl side chain, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 3-chloropropanol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
- Piperazine is reacted with ethyl chloroformate to form ethyl piperazine-1-carboxylate.
- The intermediate is then reacted with 3-chloropropanol in the presence of a base to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.
Major Products:
- Oxidation of the hydroxypropyl group yields Ethyl 4-(3-carboxypropyl)piperazine-1-carboxylate.
- Reduction of the ester group yields Ethyl 4-(3-hydroxypropyl)piperazine-1-ol.
- Substitution reactions can yield a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, piperazine derivatives are known to act as GABA receptor agonists, which can modulate neurotransmission and induce effects such as muscle relaxation and sedation .
Comparison with Similar Compounds
Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
1-Ethylpiperazine: Lacks the hydroxypropyl group, making it less versatile in certain synthetic applications.
1-Methylpiperazine: Similar in structure but with different pharmacological properties.
1-Boc-piperazine: Contains a tert-butoxycarbonyl protecting group, commonly used in peptide synthesis.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-2-15-10(14)12-7-5-11(6-8-12)4-3-9-13/h13H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNANLGAZMJOZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283210 | |
Record name | Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7483-27-4 | |
Record name | NSC30475 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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